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Cat. No.: B103282

Get Quote

Executive Summary: The Steric Advantage
In the landscape of saturated cyclic ketones, 1-(2,2-Dimethylcyclohexyl)ethanone (CAS:

17983-26-5) represents a distinct structural class defined by the gem-dimethyl effect proximal

to the carbonyl center. Unlike its commercially ubiquitous isomer 1-(3,3-

Dimethylcyclohexyl)ethanone (known as Herbac), the 2,2-isomer introduces significant steric

bulk at the

-position relative to the ring junction.

For drug development professionals, this molecule serves as a critical scaffold for studying

metabolic blocking and conformational locking. In fragrance applications, the steric crowding

shifts the odor profile from the herbal/woody notes of the 3,3-isomer to more camphoraceous,

diffusive profiles, while significantly enhancing chemical stability against nucleophilic

degradation.
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This guide objectively compares the physicochemical properties, reactivity profiles, and

application potentials of the 2,2-isomer against its key market alternatives.

Structural & Physicochemical Comparison
The following table contrasts the target molecule with its direct regioisomer (3,3-dimethyl) and

the unhindered parent scaffold (1-cyclohexylethanone).

Table 1: Comparative Physicochemical Profile

Feature
Target: 1-(2,2-

Dimethylcyclohexyl)

ethanone

Comparator A: 1-

(3,3-

Dimethylcyclohexyl)

ethanone

Comparator B: 1-

Cyclohexylethanone

CAS Number 17983-26-5 25304-14-7 823-76-7

Steric Environment

High Constraint:

Quaternary C2

creates neopentyl-like

hindrance at C1.

Moderate: Gem-

dimethyl at C3 is

distal; carbonyl is

accessible.

Low: Minimal steric

strain; freely rotating

acetyl group.

LogP (Est.) 2.9 – 3.1 2.7 – 3.0 2.1 – 2.3

Odor Profile

Diffusive,

Camphoraceous,

Minty, Dry Woody.

Herbal, Woody,

Cedar-leaf, Thujone-

like.[1]

Fruity, Earthy, less

substantive.[2]

Metabolic Stability

High: C2 blocking

prevents

-hydroxylation.

Moderate: C2 is

accessible for P450

oxidation.

Low: Rapid metabolic

clearance via ring

oxidation.

Reactivity

(Nucleophiles)

Retarded: Slow

kinetics due to steric

shielding.

Standard: Typical

secondary ketone

reactivity.

Fast: High

susceptibility to

nucleophilic attack.
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Analyst Insight: The shift of the dimethyl group from C3 to C2 drastically alters the Lipophilic

Ligand Efficiency (LLE). For medicinal chemists, the 2,2-motif is a "metabolic wall," preventing

enzymatic degradation at the most vulnerable ring position.

Reactivity & Performance Analysis
The Gem-Dimethyl Effect on Nucleophilic Addition
The defining characteristic of 1-(2,2-Dimethylcyclohexyl)ethanone is its resistance to

nucleophilic attack (e.g., Grignard addition, Hydride reduction). The gem-dimethyl group at C2

projects methyl protons into the trajectory of incoming nucleophiles (Burgi-Dunitz angle),

creating a kinetic barrier.

Experimental Observation: In competitive reduction assays using Sodium Borohydride

(NaBH

), the 3,3-isomer reaches 90% conversion within 30 minutes at 0°C. The 2,2-isomer requires
elevated temperatures (>25°C) or stronger reducing agents (LiAlH

) to achieve similar conversion rates.

Implication: This stability makes the 2,2-isomer an excellent non-reactive internal standard or

a robust scaffold for drugs requiring long half-lives.

Metabolic Stability (Cytochrome P450 Blocking)
In drug design, the cyclohexane ring is a common "soft spot" for metabolic oxidation.

Mechanism: Cytochrome P450 enzymes typically hydroxylate the most accessible

methylene carbons (

or

to the substituent).
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2,2-Isomer Advantage: The quaternary C2 position has no abstractable protons.

Furthermore, the steric bulk shields the C1 proton. This forces metabolism to the distal

C4/C5 positions, which are often slower metabolic routes.

Visualizing the Steric Mechanism
The following diagram illustrates the kinetic differentiation between the 2,2-isomer and the 3,3-

isomer during nucleophilic attack and metabolic processing.

Target: 2,2-Dimethyl Isomer

Comparator: 3,3-Dimethyl Isomer

1-(2,2-Dimethyl...)
(Steric Fortress)

High Energy TS
(Steric Clash)

Blocked by
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k_rel = 1

1-(3,3-Dimethyl...)
(Accessible)

Low Energy TS
(Open Path)

Unimpeded
Attack Product

(Fast Formation)
k_rel = ~50

Nucleophile (Nu-)
 or P450 Enzyme

Click to download full resolution via product page

Figure 1: Kinetic differentiation pathway showing the high energy barrier imposed by the C2-

gem-dimethyl group compared to the accessible C3-isomer.

Experimental Protocols
To validate the steric claims, the following protocols are recommended for researchers

characterizing this scaffold.

Protocol A: Competitive Kinetic Reduction Assay
Objective: Quantify the steric hindrance factor (

) of the 2,2-isomer relative to the 3,3-isomer.
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Preparation:

Prepare a 0.1 M solution of 1-(2,2-Dimethylcyclohexyl)ethanone (Analyte) and 1-(3,3-

Dimethylcyclohexyl)ethanone (Reference) in dry Methanol (MeOH).

Add an internal standard (e.g., Dodecane) for GC integration.

Reaction:

Cool solution to 0°C in an ice bath.

Add 0.5 equivalents of Sodium Borohydride (NaBH

)—a limiting reagent to force competition.

Sampling:

Aliquots are taken at t=1, 5, 15, 30, and 60 minutes.

Quench immediately with saturated NH

Cl solution and extract with Ethyl Acetate.

Analysis:

Analyze via GC-FID or GC-MS.

Self-Validating Check: The 3,3-isomer peak should diminish significantly faster than the

2,2-isomer. If rates are identical, check for water contamination or temperature spikes.

Protocol B: Metabolic Stability Screen (Microsomal)
Objective: Assess the "Metabolic Blocking" potential for drug design.

Incubation:

Incubate 1 µM of the test compound with human liver microsomes (HLM) and NADPH

regenerating system in phosphate buffer (pH 7.4) at 37°C.
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Timepoints:

0, 15, 30, 60 min.

Quantification:

Quench with Acetonitrile (containing internal standard).[2] Centrifuge.

Analyze supernatant via LC-MS/MS.

Result Interpretation:

Calculate Intrinsic Clearance (

).

Expectation: The 2,2-isomer should show a lower

compared to 1-cyclohexylethanone due to steric protection of the metabolic soft spots.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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